LEO-29102
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LEO29102 involves several key steps, starting from piclamilast. The process includes the simultaneous introduction of 2’-alkoxy substituents and the modification of an amide to a keto linker . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations.
Industrial Production Methods: Industrial production of LEO29102 follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors and continuous flow processes to ensure consistent quality and yield. The final product is formulated into a cream for topical application .
Chemical Reactions Analysis
Types of Reactions: LEO29102 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the pyridyl and phenoxy moieties. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving LEO29102 include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products: The major products formed from the reactions involving LEO29102 include various substituted derivatives and oxidized forms. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structures .
Scientific Research Applications
LEO29102 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the inhibition of phosphodiesterase 4 and its effects on cyclic adenosine monophosphate (cAMP) levels . In biology, it is used to investigate the role of PDE4 in inflammatory pathways and immune responses . In medicine, LEO29102 is being explored for its potential to treat various inflammatory skin conditions, including atopic dermatitis and psoriasis . In industry, it is used in the development of new topical formulations and drug delivery systems .
Mechanism of Action
LEO29102 exerts its effects by selectively inhibiting the activity of phosphodiesterase 4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cells . By inhibiting PDE4, LEO29102 increases the levels of cAMP, which in turn modulates the activity of various signaling pathways involved in inflammation and immune responses . The increased cAMP levels lead to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory effects .
Comparison with Similar Compounds
LEO29102 is unique among PDE4 inhibitors due to its soft-drug design, which allows for efficient drug delivery to the skin with minimal systemic exposure . Similar compounds include roflumilast, apremilast, and crisaborole, which are also PDE4 inhibitors used for the treatment of inflammatory conditions . LEO29102 has shown superior efficacy and safety profiles in clinical trials, making it a promising candidate for the treatment of atopic dermatitis .
List of Similar Compounds
- Roflumilast
- Apremilast
- Crisaborole
- LEO39652
- GW842470X
- DRM02
Properties
CAS No. |
1035572-38-3 |
---|---|
Molecular Formula |
C20H22Cl2N2O5 |
Molecular Weight |
441.3 g/mol |
IUPAC Name |
2-[6-[2-(3,5-dichloropyridin-4-yl)acetyl]-2,3-dimethoxyphenoxy]-N-propylacetamide |
InChI |
InChI=1S/C20H22Cl2N2O5/c1-4-7-24-18(26)11-29-19-12(5-6-17(27-2)20(19)28-3)16(25)8-13-14(21)9-23-10-15(13)22/h5-6,9-10H,4,7-8,11H2,1-3H3,(H,24,26) |
InChI Key |
HOKIHKLKOZWCRY-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)COC1=C(C=CC(=C1OC)OC)C(=O)CC2=C(C=NC=C2Cl)Cl |
Canonical SMILES |
CCCNC(=O)COC1=C(C=CC(=C1OC)OC)C(=O)CC2=C(C=NC=C2Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LEO-29102; LEO 29102; LEO29102. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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